2-Cyclohepten-1-amine
Overview
Description
2-Cyclohepten-1-amine is a chemical compound with the molecular formula C7H13N . It is also known by other names such as 2-cycloheptenylamine .
Molecular Structure Analysis
The InChI code for 2-Cyclohepten-1-amine is 1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 . This indicates the presence of a seven-membered ring structure with one amine group attached.Physical And Chemical Properties Analysis
2-Cyclohepten-1-amine has a molecular weight of 111.19 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Coordination Chemistry
- Büttner, Breher, and Grützmacher (2004) synthesized a stable pentacoordinated 18 electron amine olefin rhodium(i) complex using a combination of rigid bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine and 5-amino-5H-dibenzo[a,d]cycloheptene ligand. This complex showcased a reversible oxidization and estimated coordinated NH bond strength of approximately 379 ± 10 kJ mol(-1) (Büttner, Breher, & Grützmacher, 2004).
Catalysis in Organic Reactions
- Huang et al. (2019) developed a NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This reaction yielded optically enriched dihydroquinoxalines, which are vital in natural products and bioactive molecules (Huang et al., 2019).
- Zweifel et al. (2009) discussed the synthesis of transition metal complexes using bis(olefin)amines, including those derived from 5H-dibenzo[a,d]cyclohepten-5-yl chloride and primary amines. These complexes were tested in transfer hydrogenations with ethanol/2-propanol as a hydrogen donor (Zweifel et al., 2009).
Reductive Amination and Catalytic Activity
- Guo et al. (2019) utilized Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, demonstrating the catalyst's stability and versatility for various aldehydes/ketones (Guo et al., 2019).
- Uozumi et al. (2004) achieved catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water, using a palladium complex of a specific imidazo[1,5-a]indole-1-one, resulting in high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).
Aromatization Reactions
- Hegde, Kassim, and Kennedy (2001) studied the iodination and aromatization of 2-Cyclohexenones and 1,3-cyclohexadien-1-amines, which resulted in regioselective formation of 2-iodophenols and N-alkyl-2-iodoanilines (Hegde, Kassim, & Kennedy, 2001).
Safety And Hazards
The safety data sheet for 2-Cyclohepten-1-amine indicates that it may be dangerous. It has hazard statements H226, H302, H314, and H335, which correspond to flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .
Relevant Papers A paper titled “Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine” was found during the search . This paper discusses the synthesis of new pseudosaccharides from 2-Cyclohepten-1-amine, which could be of interest for further study.
properties
IUPAC Name |
cyclohept-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGNYFVGROSKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460406 | |
Record name | 2-CYCLOHEPTEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohepten-1-amine | |
CAS RN |
17745-77-6 | |
Record name | 2-CYCLOHEPTEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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